molecular formula C9H11BrN2O B1373759 4-(4-Bromopyridin-2-yl)morpholine CAS No. 1040377-12-5

4-(4-Bromopyridin-2-yl)morpholine

Cat. No. B1373759
M. Wt: 243.1 g/mol
InChI Key: RHEDZKKCXNVSPI-UHFFFAOYSA-N
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Description

“4-(4-Bromopyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It has an average mass of 243.100 Da and a monoisotopic mass of 242.005463 Da .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromopyridin-2-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a single bond. The pyridine ring carries a bromine atom at the 4th position .


Physical And Chemical Properties Analysis

“4-(4-Bromopyridin-2-yl)morpholine” has a density of 1.5±0.1 g/cm3, a boiling point of 368.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 176.7±27.9 °C .

Scientific Research Applications

Kinase Inhibition and Cancer Research

4-(4-Bromopyridin-2-yl)morpholine and its derivatives have been extensively studied for their potential in kinase inhibition, particularly in the context of cancer research. Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, emphasizing the significance of morpholine in kinase hinge binding, crucial for inhibiting the PI3K-AKT-mTOR pathway, a key target in cancer therapy (Hobbs et al., 2019). Similarly, Jantová et al. (2001) demonstrated the cytotoxic effects of certain 4-anilinoquinazolines substituted with morpholine, highlighting their potential in tumor cell line inhibition (Jantová et al., 2001).

Photophysical and Biomolecular Properties

Bonacorso et al. (2018) synthesized new series of morpholine-substituted quinolines, revealing their strong interactions with ct-DNA, significant for understanding their photophysical and biomolecular binding properties (Bonacorso et al., 2018).

Antimicrobial Applications

Kumar et al. (2007) synthesized morpholine derivatives potent in antimicrobial activity, particularly the arecoline derivatives, highlighting the versatility of morpholine-based compounds in various therapeutic areas (Kumar et al., 2007).

Photoactivated Cancer Therapeutics

Tang et al. (2019) developed a morpholine-decorated photosensitizer for tumor microenvironment-enhanced cancer phototherapy, illustrating the application of morpholine derivatives in advanced, targeted cancer treatment strategies (Tang et al., 2019).

DNA-Dependent Protein Kinase Inhibitors

Research by Cano et al. (2010) on quinolin-4-one and pyridopyrimidin-4-one derivatives, including those with morpholine, as DNA-PK inhibitors, underscores their potential in enhancing radiation-induced cytotoxicity in cancer therapies (Cano et al., 2010).

Safety And Hazards

The safety data sheet for “4-(4-Bromopyridin-2-yl)morpholine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-(4-bromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEDZKKCXNVSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679702
Record name 4-(4-Bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromopyridin-2-yl)morpholine

CAS RN

1040377-12-5
Record name 4-(4-Bromo-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040377-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromopyridin-2-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of triethylamine (1.0 equiv.) and 2-fluoro-4-bromopyridine (1.0 equiv.) at RT was added morpholine (1.0 equiv) in one portion, the resulting mixture was then heated in an oil bath at 100° C. for 66 hr. LCMS analysis indicated the formation of the desired product (m/z=244.9, Rt=0.36 min). The reaction mixture was concentrated in vacuo to yield 4-(4-bromopyridin-2-yl)morpholine as a light brown solid, (>100%, TEA impurity). LCMS (m/z) (M+H)=244.9, Rt=0.36 min. 1H NMR (400 MHz, ) δ ppm 3.39-3.55 (m, 4H) 3.59-3.75 (m, 4H) 6.87 (dd, J=5.28, 1.37 Hz, 1H) 7.05 (d, J=1.17 Hz, 1H) 8.00 (d, J=5.48 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
Pathogenic variants in the leucine-rich repeat kinase 2 (LRRK2) gene have been identified that increase the risk for developing Parkinson’s disease in a dominantly inherited fashion. …
Number of citations: 27 pubs.acs.org
C Wang, F He, K Sun, K Guo, S Lu, T Wu, X Gao… - International Journal of …, 2023 - Elsevier
The COVID-19 pandemic, caused by SARS-CoV-2, has become a global public health crisis. The entry of SARS-CoV-2 into host cells is facilitated by the binding of its spike protein (S1-…
Number of citations: 4 www.sciencedirect.com

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